molecular formula C13H14FNO4 B13236243 (1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

Cat. No.: B13236243
M. Wt: 267.25 g/mol
InChI Key: CAYKPRAAWCKJOS-UHFFFAOYSA-N
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Description

(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its cyclobutane ring structure and the presence of a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the fluorophenyl group and the methylcarbamoyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but they often include binding to active sites and modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3s)-1-(3-chlorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
  • (1S,3s)-1-(3-bromophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in (1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid imparts unique properties, such as increased stability and specific interactions with biological targets, compared to its chlorinated or brominated analogs.

Biological Activity

(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound notable for its cyclobutane structure and the presence of a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. Understanding its biological activity involves examining its interactions at the molecular level, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The compound's chemical properties are foundational to its biological activity. Below is a summary of its key characteristics:

PropertyValue
Molecular Formula C13H14FNO4
Molecular Weight 267.25 g/mol
IUPAC Name 1-(3-fluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid
InChI Key CAYKPRAAWCKJOS-UHFFFAOYSA-N
Canonical SMILES CNC(=O)OC1CC(C1)(C2=CC(=CC=C2)F)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets, potentially improving its efficacy compared to non-fluorinated analogs.

Interaction with Enzymes

Research indicates that compounds containing fluorinated groups can exhibit enhanced potency due to improved interactions with enzyme active sites. For instance, the trifluoromethyl group has been shown to increase the inhibitory potency against various enzymes by modulating hydrogen bonding interactions .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

A study focused on the compound's anticancer properties demonstrated that it could inhibit cell growth in specific cancer cell lines. The IC50 values for cell growth inhibition were found to be significant, indicating potential use as an anticancer agent. For example, compounds similar in structure showed IC50 values ranging from 0.15 to 0.24 μM in SJSA-1 cancer cells, suggesting that modifications in the structure can lead to enhanced activity .

Impact on CFTR Activity

Another area of research has explored the compound's effect on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity. Enhancements in CFTR function are crucial for treating cystic fibrosis, and compounds that increase CFTR activity are being investigated for therapeutic purposes . Although specific data on this compound's effect on CFTR was not detailed in the available literature, similar compounds have shown promise in this area.

Case Studies

Several case studies illustrate the biological relevance of this compound:

  • Case Study 1: Antiproliferative Effects
    A series of analogs were tested for their antiproliferative effects on cancer cell lines, revealing that structural modifications significantly influenced their potency. The introduction of fluorinated groups consistently improved binding affinity and cellular uptake, leading to enhanced anticancer effects.
  • Case Study 2: Enzyme Inhibition
    In studies examining enzyme inhibition, compounds similar to this compound displayed improved inhibition rates against targets such as MDM2, a protein involved in tumor suppression. The modifications allowed for better interaction with the enzyme's active site, resulting in lower IC50 values compared to non-fluorinated counterparts .

Properties

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H14FNO4/c1-15-12(18)19-10-6-13(7-10,11(16)17)8-3-2-4-9(14)5-8/h2-5,10H,6-7H2,1H3,(H,15,18)(H,16,17)

InChI Key

CAYKPRAAWCKJOS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1CC(C1)(C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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